molecular formula C13H11ClN2O2 B4595070 6-chloro-N-cyclopropyl-2-imino-2H-chromene-3-carboxamide

6-chloro-N-cyclopropyl-2-imino-2H-chromene-3-carboxamide

Cat. No.: B4595070
M. Wt: 262.69 g/mol
InChI Key: BNFDIUQAMDKXJN-UHFFFAOYSA-N
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Description

6-chloro-N-cyclopropyl-2-imino-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C13H11ClN2O2 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.0509053 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Eco-friendly Approaches

Research emphasizes the synthesis of 2-imino-2H-chromene-3-carboxamides, highlighting methods that prioritize excellent yield and high atom economy. For instance, Proença and Costa (2008) describe an eco-friendly approach for synthesizing a series of new 2-imino-2H-chromene-3-carboxamides using aqueous sodium carbonate or hydrogen carbonate solution at room temperature, showcasing the potential for sustainable chemistry practices (Proença & Costa, 2008).

Novel Synthesis Methods

Further research explores innovative synthesis methods, such as the work by Gyuris et al. (2011), who developed an efficient, one-pot domino synthesis of new 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives. This method achieves yields up to 92%, demonstrating a significant advancement in the synthesis of chromene derivatives (Gyuris et al., 2011).

Antimicrobial Activity

Among the applications explored, antimicrobial activity stands out. Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, finding that some compounds exhibit antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Ukhov et al., 2021).

Chemical Properties and Reactions

Research also delves into the chemical properties and reactions of related compounds. For example, Shaaban et al. (2020) investigated the regioselectivity of cyclization reactions involving 2-imino-2H-chromene-3-carboxamide, offering insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Shaaban et al., 2020).

Application in Biological Studies

Furthermore, the compound's relevance extends to biological studies. New chromane and chromene meroterpenoids isolated from Rhododendron rubiginosum var. rubiginosum were explored by Yang et al. (2018), indicating the compound's significance in natural product research and its potential biological activities (Yang et al., 2018).

Properties

IUPAC Name

6-chloro-N-cyclopropyl-2-iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-8-1-4-11-7(5-8)6-10(12(15)18-11)13(17)16-9-2-3-9/h1,4-6,9,15H,2-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFDIUQAMDKXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.